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molecular formula C16H14F3NO2 B8351046 2-Benzyloxy-N-(3-trifluoromethyl-phenyl)-acetamide

2-Benzyloxy-N-(3-trifluoromethyl-phenyl)-acetamide

Cat. No. B8351046
M. Wt: 309.28 g/mol
InChI Key: DFTYSSIPXNNJKU-UHFFFAOYSA-N
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Patent
US07816353B2

Procedure details

To a 1 L pressure vessel was added crude 2-Benzyloxy-N-(3-trifluoromethyl-phenyl)-acetamide (˜10 g) and methanol (400 mL). The solution was purged with N2. 10% Pd/C (1.1 g) was added. The vessel was placed under H2 atmosphere at 50 psi for 2.5 h. LC/MS analysis shows only partial hydrogenolysis of the benzyl ether, so Pd(OH)2H2O (2 g) was added and the vessel is placed again under H2 atmosphere at 50 psi for 2.5 h. The reaction mixture was filtered through a pad of Celite and concentrated to give a brown oil. The crude material was purified via flash chromatography (1:1 EtOAc/Hexanes) to give 2-hydroxy-N-(3-trifluoromethyl-phenyl)-acetamide as a white solid (5.27 g, 84% yield, two steps). LC/MSD (HP Series 1100 MSD) Expected MW: 219.05, Observed M+H, 220.0, Retention time: 1.22. 1H-NMR, DMSO-d6, Varian 400 MHz δ 10.07 (s, 1H), 8.22 (s, 1H), 7.97 (dd, 1H), 7.55 (t, 1H), 7.41 (m, 1H), 5.76 (t, 1H), 4.03 (d, 2H) ppm.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][C:10]([NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([C:19]([F:22])([F:21])[F:20])[CH:14]=1)=[O:11])C1C=CC=CC=1>CO>[OH:8][CH2:9][C:10]([NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([C:19]([F:20])([F:21])[F:22])[CH:14]=1)=[O:11]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC(=O)NC1=CC(=CC=C1)C(F)(F)F
Name
Quantity
400 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was purged with N2
ADDITION
Type
ADDITION
Details
10% Pd/C (1.1 g) was added
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
the vessel is placed again under H2 atmosphere at 50 psi for 2.5 h
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
The crude material was purified via flash chromatography (1:1 EtOAc/Hexanes)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
OCC(=O)NC1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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